2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-naphthylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different states of hydrogenation.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- N-(4-Bromophenyl)-4-naphthalen-2-yl-N-phenylaniline
- Phenylboronic pinacol esters
Uniqueness
2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H17BrN2O |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-naphthalen-2-yl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H17BrN2O/c25-19-12-9-17(10-13-19)23-26-22-8-4-3-7-21(22)24(28)27(23)20-14-11-16-5-1-2-6-18(16)15-20/h1-15,23,26H |
InChI Key |
SWRZAFUFPIBUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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